Cas no 1379239-10-7 (2-(3-ethoxy-4-methylphenyl)ethanol)

2-(3-ethoxy-4-methylphenyl)ethanol 化学的及び物理的性質
名前と識別子
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- 2-(3-ethoxy-4-methylphenyl)ethanol
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- MDL: MFCD18375362
- インチ: 1S/C11H16O2/c1-3-13-11-8-10(6-7-12)5-4-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3
- InChIKey: BUMHALUJEIXKMQ-UHFFFAOYSA-N
- ほほえんだ: C(O)CC1=CC=C(C)C(OCC)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
2-(3-ethoxy-4-methylphenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB426637-1g |
3-Ethoxy-4-methylphenethyl alcohol; . |
1379239-10-7 | 1g |
€1621.70 | 2024-04-19 | ||
abcr | AB426637-1 g |
3-Ethoxy-4-methylphenethyl alcohol |
1379239-10-7 | 1g |
€502.50 | 2022-03-24 | ||
Ambeed | A763967-1g |
2-(3-Ethoxy-4-methylphenyl)ethanol |
1379239-10-7 | 97% | 1g |
$532.0 | 2024-04-24 |
2-(3-ethoxy-4-methylphenyl)ethanol 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
2-(3-ethoxy-4-methylphenyl)ethanolに関する追加情報
Introduction to 2-(3-Ethoxy-4-Methylphenyl)Ethanol (CAS No. 1379239-10-7)
2-(3-Ethoxy-4-Methylphenyl)Ethanol, also known by its CAS number 1379239-10-7, is a versatile organic compound with significant applications in various industries. This compound is a derivative of phenol, featuring a hydroxymethyl group attached to a substituted benzene ring. The structure of 2-(3-Ethoxy-4-Methylphenyl)Ethanol includes an ethoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 2-(3-Ethoxy-4-Methylphenyl)Ethanol in the field of pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and antioxidant agents. The compound's unique structure allows for easy functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
In addition to its pharmaceutical applications, 2-(3-Ethoxy-4-Methylphenyl)Ethanol has found utility in the fragrance and flavor industries. Its aromatic profile makes it an ideal candidate for use in perfumes, cosmetics, and food additives. The compound's stability under various conditions further enhances its appeal as a raw material for these applications.
From a synthetic perspective, 2-(3-Ethoxy-4-Methylphenyl)Ethanol can be synthesized via several routes, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. The use of green chemistry principles in its synthesis has also been a focus of recent research, aligning with global sustainability goals.
The compound's physicochemical properties, such as its boiling point, melting point, and solubility, have been extensively characterized. These properties are critical in determining its suitability for various industrial applications. For instance, its high solubility in organic solvents makes it an excellent solvent itself or a component in solvent blends.
Moreover, 2-(3-Ethoxy-4-Methylphenyl)Ethanol has been investigated for its potential in polymer chemistry. Its ability to act as a comonomer or crosslinking agent opens new avenues for the development of advanced materials with tailored properties. Researchers have reported promising results in creating polymers with enhanced thermal stability and mechanical strength using this compound.
In terms of safety and handling, 2-(3-Ethoxy-4-Methylphenyl)Ethanol exhibits low toxicity when used appropriately. However, like many organic compounds, it requires proper handling to ensure workplace safety and environmental protection. Recent studies have emphasized the importance of implementing best practices for waste management and exposure control during its production and use.
The global market for 2-(3-Ethoxy-4-Methylphenyl)Ethanol is driven by increasing demand from pharmaceuticals, fragrances, and specialty chemicals sectors. Market analysis suggests steady growth due to its diverse applications and ongoing innovations in synthetic methodologies. Key players are focusing on expanding production capacities and exploring new application areas to capitalize on this growth.
In conclusion, 2-(3-Ethoxy-4-Methylphenyl)Ethanol (CAS No. 1379239-10-7) is a multifaceted compound with significant potential across various industries. Its versatility as an intermediate and final product positions it as an important molecule in modern chemistry. With ongoing research and development efforts, this compound is expected to play an even more prominent role in shaping future innovations.
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